DXC2E2ID76

概述

描述

准备方法

UK-333747 的合成涉及多个步骤,从喹喔啉二酮核心结构的制备开始。合成路线通常包括:

喹喔啉二酮核心的形成: 这涉及在酸性条件下,将适当的苯胺衍生物与乙二醛或其等价物反应,形成喹喔啉环。

氯原子的引入: 喹喔啉环的氯化是使用诸如亚硫酰氯或五氯化磷之类的试剂实现的。

三唑环的连接: 三唑环是通过涉及肼衍生物和适当的醛或酮的环化反应引入的。

甲氧基甲基的添加: 甲氧基甲基是在碱存在下,通过使用甲氧基甲基氯的亲核取代反应添加的.

UK-333747 的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

UK-333747 经历各种化学反应,包括:

氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成具有更高氧化态的喹喔啉衍生物。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,导致形成还原的喹喔啉衍生物。

取代: 亲核取代反应可以在氯原子上发生,其中亲核试剂(如胺或硫醇)取代氯原子,形成新的衍生物。

这些反应中常用的试剂和条件包括酸性或碱性条件,适当的溶剂(例如二氯甲烷,乙醇)和催化剂(例如用于氢化反应的钯碳)。

科学研究应用

UK-333747 在科学研究中具有广泛的应用,包括:

化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌、抗病毒和抗癌特性。

医药: 研究正在进行,以探索其作为治疗各种疾病(包括神经系统疾病和癌症)的治疗剂的潜力。

作用机制

UK-333747 的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物抑制某些酶和受体,导致细胞过程的调节。例如,它可能抑制参与细胞信号通路中的激酶,从而影响细胞增殖和存活。确切的分子靶标和途径可能会因特定应用和使用环境而异 .

相似化合物的比较

UK-333747 可以与其他类似化合物进行比较,例如:

6,7-二氯-1,4-二氢喹喔啉-2,3-二酮: 该化合物与喹喔啉二酮核心结构相同,但缺少三唑和甲氧基甲基,导致不同的化学和生物特性。

5-(甲氧基甲基)-4H-1,2,4-三唑衍生物: 这些化合物与三唑环相同,但在喹喔啉环上的取代模式不同,导致其反应性和生物活性发生变化.

UK-333747 的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和潜在的生物活性。

生物活性

DXC2E2ID76 is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structure

This compound is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. The compound incorporates a disaccharide moiety that enhances its biological activity. Research indicates that the carbohydrate structure significantly influences the compound's efficacy against cancer cells.

Anticancer Efficacy

A pivotal study investigated the cytotoxic effects of this compound on various cancer cell lines, including leukemia K562 and colon cancer SW620 cells. The findings revealed:

- Higher Cytotoxicity : Compounds with terminal 2,6-dideoxy sugars exhibited 30- to 60-fold greater anticancer activity compared to those with 2-deoxy or 6-deoxy sugars .

- Linkage Impact : Compounds with an alpha-linkage between sugar units demonstrated a 35-fold increase in anticancer activity compared to their beta-linked counterparts .

These results underscore the importance of sugar moieties in enhancing the anticancer properties of this compound.

The mechanism through which this compound exerts its effects involves targeting topoisomerase II (topo II), an essential enzyme for DNA replication and repair:

- Topo II Poisoning : The compound was shown to form covalent complexes with topo II, leading to genomic DNA damage. This was particularly pronounced in compounds with an alpha-configuration of terminal sugars .

- In Vivo Complex Formation : The ability of this compound to produce more covalent topo-DNA complexes correlates with its enhanced anticancer activity, indicating a direct interaction with the enzyme's function .

Data Summary

| Compound | Sugar Configuration | Cytotoxicity (fold increase) | Topo II Interaction |

|---|---|---|---|

| This compound | 2,6-Dideoxy (alpha) | 30-60 | High |

| Other Derivatives | 2-Deoxy/6-Deoxy | Lower | Moderate |

| Beta-linked Derivatives | Beta-linkage | Significantly lower than alpha | Lower |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Leukemia Treatment : In vitro studies demonstrated significant reductions in cell viability in K562 leukemia cells treated with this compound, suggesting its potential as a therapeutic agent in leukemia management.

- Colon Cancer Models : Similar studies on SW620 colon cancer cells indicated that this compound could effectively induce apoptosis and inhibit cell proliferation, supporting its use in colon cancer therapies.

- Comparative Studies with Other Compounds : Research comparing this compound with traditional chemotherapy agents revealed that it may offer improved efficacy due to its unique mechanism involving topo II targeting.

属性

CAS 编号 |

212710-78-6 |

|---|---|

分子式 |

C17H12Cl2N6O4 |

分子量 |

435.2 g/mol |

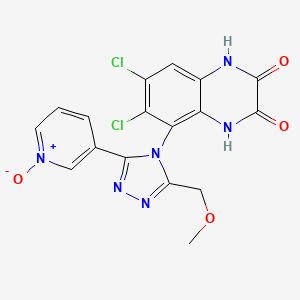

IUPAC 名称 |

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27) |

InChI 键 |

IEMAQDHGZOPMNI-UHFFFAOYSA-N |

SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

规范 SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

UK-333747, UK 333747, UK333747 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。